(2E)-2-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
(2E)-2-({3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is a complex organic compound with a unique structure that includes a chlorophenoxy group, a methoxyphenyl group, and a tetrahydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-({3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves multiple steps, including the formation of the chlorophenoxy and methoxyphenyl intermediates, followed by their condensation with the tetrahydronaphthalenone core. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-({3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-2-({3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-({3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenol
- 4-Fluoroaniline
- 2,3-Difluorophenol
Uniqueness
Compared to similar compounds, (2E)-2-({3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C25H21ClO3 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
(2E)-2-[[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C25H21ClO3/c1-28-24-13-6-17(15-20(24)16-29-22-11-9-21(26)10-12-22)14-19-8-7-18-4-2-3-5-23(18)25(19)27/h2-6,9-15H,7-8,16H2,1H3/b19-14+ |
InChI Key |
JLJRYNSYFJUDNP-XMHGGMMESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O)COC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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